molecular formula C12H11NO2 B1355353 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione CAS No. 92952-46-0

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione

Cat. No.: B1355353
CAS No.: 92952-46-0
M. Wt: 201.22 g/mol
InChI Key: ADQOEXMBQYZXQN-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione (CAS 92952-46-0) is a high-purity organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound, which can be classified as a heterocyclic indole derivative, serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research . Its structure makes it a valuable precursor for the synthesis of more complex molecules for pharmaceutical development, as evidenced by its use in documented synthetic routes . Researchers utilize this benz[g]isatin derivative in the exploration of novel bioactive compounds. Available data indicates that this compound has been the subject of toxicological investigation, with an reported intraperitoneal LD50 of 200 mg/kg in mice . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOEXMBQYZXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918855
Record name 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92952-46-0
Record name 1H-Benz(g)indole-2,3-dione, 6,7,8,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Procedure and Reaction Conditions

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization p-Toluenesulfonic acid, toluene, reflux Formation of indole ring fused to tetrahydrobenzene
2 Oxidation KMnO₄ or CrO₃, controlled temperature Introduction of 2,3-dione functionality
3 Reduction (optional) Pd/C catalyst, H₂ gas, mild conditions Saturation of double bonds if required
4 Electrophilic substitution AlCl₃ catalyst, acyl/alkyl halides Functionalization to improve cyclization or yield

This sequence ensures the construction of the target compound with high regioselectivity and yield.

Research Findings on Synthetic Efficiency and Yields

  • The cyclization step under acidic conditions typically yields the indole intermediate in moderate to high yields (60–85%), depending on precursor purity and reaction time.

  • Oxidation with KMnO₄ is effective but requires careful control to avoid over-oxidation or degradation; yields for this step range from 70–90%.

  • Catalytic hydrogenation is generally high yielding (>90%) and is used to fine-tune the saturation level of the fused ring system.

  • Electrophilic substitution reactions are sensitive to reaction conditions but can be optimized to achieve yields above 75% for functionalized derivatives.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Typical Yield (%)
Acid-catalyzed cyclization Simple, well-established Requires careful temperature control 60–85
Oxidation with KMnO₄/CrO₃ Effective for dione formation Risk of over-oxidation 70–90
Catalytic hydrogenation High selectivity and yield Requires hydrogen source and catalyst >90
Electrophilic substitution Enables functionalization Sensitive to reaction conditions 75+

This table summarizes the key preparation steps and their practical considerations.

Retrosynthetic Insights and Alternative Routes

Advanced retrosynthetic analysis tools leveraging databases such as PISTACHIO and REAXYS suggest that alternative synthetic routes may involve:

  • Using substituted aniline derivatives as starting materials for stepwise ring construction.

  • Employing amidinium salts or other activated intermediates to facilitate ring closure under milder conditions.

  • Biocatalytic oxidation methods as greener alternatives to traditional oxidants.

These approaches are under active research to improve sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds positions it as a candidate for drug development.

Antioxidant Activity

Research indicates that derivatives of 6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can inhibit superoxide anion generation and neutrophil elastase release in activated human neutrophils. This suggests a potential role in treating inflammatory conditions where oxidative stress is a contributing factor .

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of compounds related to this compound on various cancer cell lines. Notably, some derivatives have demonstrated selective cytotoxicity at low micromolar concentrations. These findings suggest that such compounds could be further explored as anticancer agents .

Synthesis of Derivatives

The synthesis of new derivatives from this compound has been a focal point in research due to the potential for discovering new pharmacological properties.

Novel Heterocyclic Compounds

Recent studies have focused on synthesizing novel heterocyclic compounds derived from the benzo[g]indole framework. These compounds are created through various chemical reactions such as nucleophilic additions and cyclizations. The resulting derivatives often possess enhanced biological activities compared to their parent compound .

Material Science Applications

Beyond medicinal applications, this compound and its derivatives have potential uses in materials science.

Organic Electronics

The unique electronic properties of indole-based compounds make them suitable candidates for applications in organic electronics. Their ability to conduct electricity and their stability under various conditions can be advantageous in developing organic semiconductors and photovoltaic devices .

Inhibitory Effects on Neutrophil Activity

A specific study highlighted the dual inhibitory effect of a derivative of this compound on neutrophil elastase release and superoxide anion generation with IC50 values around 2.74 μM. This emphasizes the compound's potential utility in managing diseases characterized by excessive neutrophil activity .

Cytotoxicity Assessment

In another case study evaluating the cytotoxicity of synthesized derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), researchers found that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 10 µM. This underscores the importance of further exploring these compounds for anticancer drug development .

Data Summary Table

Property/ActivityFindings/Details
Antioxidant ActivityInhibits superoxide anion generation
CytotoxicitySignificant effects against cancer cell lines
Synthesis PotentialNovel heterocyclic compounds derived
Material ApplicationsPotential use in organic electronics

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects . For instance, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Isatin (Indole-2,3-dione) and Simple Derivatives

Isatin (C₈H₅NO₂) is the parent compound, widely studied for its diverse pharmacological activities. Key differences include:

  • Structural Modifications : The benzo[g]indole system introduces a fused benzene ring and tetrahydro saturation, increasing molecular weight (201.22 g/mol vs. 147.13 g/mol for isatin) and lipophilicity.
  • Biological Activities: Isatin derivatives exhibit antimicrobial, anticonvulsant, and anti-HIV activities .

Substituted Isatins :

Fused Indole Derivatives

6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime (NS-102)
  • Structure : Adds a nitro group at position 5 and an oxime moiety at position 3 (C₁₂H₁₁N₃O₄) .
  • Activity: Acts as a selective ionotropic glutamate receptor antagonist, displacing kainate binding . This highlights the impact of nitro/oxime substituents on receptor selectivity compared to the unmodified tetrahydrobenzo[g]indole core.
Pyrido-Indole Derivatives

Hexahydro-Benzo[g]indole Derivatives

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Key Features Biological Activities References
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione C₁₂H₁₁NO₂ Benzo[g]indole core, tetrahydro rings Limited data; inferred from analogs
Isatin C₈H₅NO₂ Basic indole-2,3-dione scaffold Antimicrobial, anticonvulsant
NS-102 (5-nitro-3-oxime derivative) C₁₂H₁₁N₃O₄ Nitro and oxime substituents Glutamate receptor antagonist
5-Bromoisatin C₈H₄BrNO₂ Bromine at position 5 Enhanced antimicrobial activity
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole C₁₁H₁₂N₂ Pyrido nitrogen in fused ring Kinase inhibition (inferred)

Research Implications and Gaps

  • Synthetic Versatility : The core structure can be modified with substituents (e.g., nitro, oxime) to optimize receptor binding, as seen in NS-102 .

Biological Activity

Overview

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione (CAS Number: 92952-46-0) is a heterocyclic compound belonging to the indole family. This compound exhibits significant biological activities and has garnered attention for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

  • Molecular Formula : C₁₂H₁₁N₁O₂
  • Molecular Weight : 201.221 g/mol
  • LogP : 1.838 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 46.17 Ų

This compound primarily acts by binding to specific receptors and enzymes within biological systems. Its interactions can lead to modulation of various signaling pathways and enzymatic activities:

  • Target Interactions : The compound shows high affinity for multiple receptors and enzymes, including cytochrome P450 enzymes involved in drug metabolism.
  • Cellular Effects : It influences cell signaling pathways such as MAPK pathways, which are crucial for cell proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : Research indicates that this compound may possess anticancer properties by inhibiting specific kinases involved in tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Neuroprotective Effects : Some derivatives have been explored for their ability to protect neuronal cells from damage.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Kaila et al. (2007)Demonstrated the interaction of the compound with cytochrome P450 enzymes and its role in drug metabolism .
MDPI Study (2021)Highlighted the potential antitumor effects of indole derivatives including this compound .
ACS Journal (2020)Investigated the synthesis of novel derivatives showing enhanced biological activity compared to the parent compound .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. Common methods include:

  • Cyclization with p-Toluenesulfonic Acid : This method facilitates the formation of the indole ring system.
  • Industrial Production Techniques : Continuous flow reactors and high-performance liquid chromatography (HPLC) are employed for optimized yield and purity in large-scale productions .

Q & A

Q. What are the established synthetic methodologies for 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione?

A multi-step synthesis approach is commonly employed, starting with cyclohexanones and aryl amines. A three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates has demonstrated high yields (up to 99%) through an enamine intermediate pathway. This method allows for modular substitution patterns on the indole core . Additionally, purification via silica gel column chromatography using gradients of hexane/ethyl acetate (e.g., 7:1 to 3:1 ratios) is effective for isolating the compound .

Q. How can NMR spectroscopy and elemental analysis be utilized to confirm the structure of this compound?

Structural confirmation requires 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign proton and carbon environments, particularly focusing on the tetrahydrobenzoindole core and dione functionality. For example, 1H^{1}\text{H} NMR can resolve signals for methylene protons in the tetrahydro ring (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Elemental analysis (e.g., C, H, N percentages) should match theoretical values within ±0.3% to confirm purity and composition .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Silica gel column chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) is standard for removing unreacted starting materials and byproducts. Recrystallization from ethanol or methanol may further enhance purity, particularly for crystalline derivatives. Monitoring via TLC with UV visualization ensures fraction collection accuracy .

Advanced Research Questions

Q. How do steric and electronic factors influence the reaction pathways in the synthesis of tetrahydrobenzoindolediones?

Steric hindrance at the cyclohexanone α-position can divert reactions from forming the desired tetrahydroindole to imine intermediates. Electronic effects, such as electron-withdrawing substituents on aryl amines, accelerate enamine formation by stabilizing intermediates. Systematic variation of substituents and kinetic studies (e.g., monitoring via 1H^{1}\text{H} NMR) can elucidate these effects .

Q. What strategies are recommended for resolving contradictions in reported yield data across different synthetic protocols?

Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). A meta-analysis of protocols should include:

  • Controlled replication of reactions under standardized conditions.
  • Kinetic profiling to identify rate-limiting steps.
  • Use of high-purity reagents and inert atmospheres to minimize side reactions. Cross-validation with spectroscopic data (e.g., NMR, HRMS) ensures product identity discrepancies are ruled out .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of this compound?

SAR studies require systematic modification of the tetrahydrobenzoindole core:

  • Introduce substituents at positions 6, 7, 8, or 9 to assess steric/electronic impacts.
  • Replace the dione moiety with bioisosteres (e.g., lactams) to evaluate pharmacophore requirements.
  • Pair in vitro assays (e.g., enzyme inhibition) with computational docking to correlate structural changes with activity trends .

Q. What mechanistic insights can be derived from kinetic studies of its formation and degradation?

Kinetic experiments (e.g., time-resolved 1H^{1}\text{H} NMR or HPLC monitoring) can identify intermediates and rate-determining steps. For degradation studies, pH-dependent stability assays under oxidative or hydrolytic conditions reveal vulnerable functional groups. Isotopic labeling (e.g., 13C^{13}\text{C} at the dione position) tracks bond cleavage pathways .

Methodological Notes

  • Data Validation : Always cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm carbon hybridization and connectivity .
  • Yield Optimization : Screen Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., p-TsOH) to enhance reaction efficiency in multi-component syntheses .
  • Safety Protocols : Adhere to inert atmosphere techniques (N2_2/Ar) for air-sensitive intermediates and use fume hoods for volatile reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Reactant of Route 2
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